molecular formula C13H13ClO2S B14298845 2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol CAS No. 113660-21-2

2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol

Cat. No.: B14298845
CAS No.: 113660-21-2
M. Wt: 268.76 g/mol
InChI Key: NNOAQYUQYGTSCV-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a chlorohydroxypropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol typically involves the reaction of naphthalen-1-ol with 3-chloro-2-hydroxypropyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorohydroxypropyl group can be reduced to form a hydroxypropyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-1-one derivatives.

    Reduction: Formation of 2-[(3-hydroxypropyl)sulfanyl]naphthalen-1-ol.

    Substitution: Formation of various substituted naphthalen-1-ol derivatives.

Scientific Research Applications

2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxypropyl sulfide
  • Naphthalen-1-ol derivatives
  • Chlorohydroxypropyl-substituted aromatic compounds

Uniqueness

2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

113660-21-2

Molecular Formula

C13H13ClO2S

Molecular Weight

268.76 g/mol

IUPAC Name

2-(3-chloro-2-hydroxypropyl)sulfanylnaphthalen-1-ol

InChI

InChI=1S/C13H13ClO2S/c14-7-10(15)8-17-12-6-5-9-3-1-2-4-11(9)13(12)16/h1-6,10,15-16H,7-8H2

InChI Key

NNOAQYUQYGTSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)SCC(CCl)O

Origin of Product

United States

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